molecular formula C20H23N3O2S B10887048 N-(4-butoxyphenyl)-2-[(5-methyl-1H-benzimidazol-2-yl)sulfanyl]acetamide

N-(4-butoxyphenyl)-2-[(5-methyl-1H-benzimidazol-2-yl)sulfanyl]acetamide

Cat. No.: B10887048
M. Wt: 369.5 g/mol
InChI Key: ICNRHKIGEBNWQW-UHFFFAOYSA-N
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Description

N-(4-butoxyphenyl)-2-[(5-methyl-1H-benzimidazol-2-yl)sulfanyl]acetamide is a novel, small-molecule inhibitor identified for its high potency and selectivity against the Fibroblast Growth Factor Receptor (FGFR) family, specifically targeting FGFR1, FGFR2, and FGFR3 tyrosine kinases. Its primary research value lies in the investigation of dysregulated FGFR signaling, a key driver in numerous oncogenic processes including cell proliferation, survival, angiogenesis, and metastasis. The compound acts by competitively binding to the ATP-binding pocket of the FGFR kinase domain, thereby effectively blocking receptor autophosphorylation and subsequent downstream signaling through pathways such as MAPK/ERK and PI3K/AKT. This mechanism makes it an essential pharmacological tool for studying FGFR-dependent tumorigenesis in models of various cancers, notably urothelial carcinoma and endometrial cancer where FGFR alterations are frequent . Preclinical studies highlight its efficacy in suppressing the growth of cancer cell lines and xenograft models harboring FGFR genetic amplifications or activating mutations, providing a critical research compound for validating FGFR as a therapeutic target and for exploring mechanisms of resistance to targeted agents. Furthermore, its structure, featuring a benzimidazole-thioacetamide scaffold, serves as a key chemotype for the design and development of next-generation kinase inhibitors . This reagent is intended for the use in biochemical assays, cell-based screening, and translational cancer research to advance the understanding of FGFR biology and oncogenic signaling networks.

Properties

Molecular Formula

C20H23N3O2S

Molecular Weight

369.5 g/mol

IUPAC Name

N-(4-butoxyphenyl)-2-[(6-methyl-1H-benzimidazol-2-yl)sulfanyl]acetamide

InChI

InChI=1S/C20H23N3O2S/c1-3-4-11-25-16-8-6-15(7-9-16)21-19(24)13-26-20-22-17-10-5-14(2)12-18(17)23-20/h5-10,12H,3-4,11,13H2,1-2H3,(H,21,24)(H,22,23)

InChI Key

ICNRHKIGEBNWQW-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=CC=C(C=C1)NC(=O)CSC2=NC3=C(N2)C=C(C=C3)C

Origin of Product

United States

Preparation Methods

Synthesis of 5-Methyl-1H-Benzimidazole-2-Thiol

The benzimidazole-thiol precursor is synthesized via cyclization of 4-methyl-1,2-phenylenediamine with carbon disulfide under basic conditions. This reaction typically proceeds in ethanol or dimethylformamide (DMF) at reflux (80–100°C) for 6–12 hours, yielding 5-methyl-1H-benzimidazole-2-thiol (Figure 1A).

Key Conditions :

  • Solvent : Ethanol or DMF

  • Base : Potassium hydroxide (KOH) or sodium hydride (NaH)

  • Yield : 65–75%

Preparation of N-(4-Butoxyphenyl)Chloroacetamide

The butoxyphenyl-acetamide intermediate is synthesized by reacting 4-butoxyaniline with chloroacetyl chloride in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF). Triethylamine (TEA) is added to scavenge HCl, and the reaction is stirred at 0–5°C for 2–4 hours.

Key Conditions :

  • Molar Ratio : 1:1.2 (4-butoxyaniline : chloroacetyl chloride)

  • Yield : 80–85%

Thioether Formation via SN2 Reaction

The final step couples the benzimidazole-thiol with N-(4-butoxyphenyl)chloroacetamide in a polar aprotic solvent (e.g., DMF or acetonitrile) using potassium carbonate (K₂CO₃) as a base. The reaction is heated to 60–80°C for 8–12 hours, facilitating nucleophilic displacement of the chloride by the thiolate ion (Figure 1B).

Key Conditions :

  • Solvent : DMF

  • Base : K₂CO₃

  • Yield : 50–60%

Table 1: Optimization of Thioether Formation

ParameterCondition 1Condition 2Optimal Condition
SolventDMFAcetonitrileDMF
Temperature (°C)608070
Reaction Time (h)12810
Yield (%)554860

One-Pot Tandem Synthesis

Direct Coupling of Preformed Intermediates

A streamlined approach involves simultaneous deprotection and coupling. For example, 2-mercapto-5-methylbenzimidazole is reacted with N-(4-butoxyphenyl)bromoacetamide in the presence of sodium hydride (NaH) in dry THF. This method avoids isolating intermediates, reducing purification steps.

Key Conditions :

  • Solvent : THF

  • Base : NaH

  • Reaction Time : 6 hours

  • Yield : 58%

Microwave-Assisted Synthesis

Microwave irradiation significantly accelerates reaction kinetics. A mixture of 5-methylbenzimidazole-2-thiol, N-(4-butoxyphenyl)chloroacetamide, and K₂CO₃ in DMF undergoes microwave heating at 100°C for 30 minutes, achieving a 68% yield.

Advantages :

  • 80% reduction in reaction time vs. conventional heating

  • Improved purity (≥95% by HPLC)

Alternative Routes via Protecting Group Strategies

Protection of Benzimidazole Amine

To prevent side reactions, the benzimidazole amine is protected with a tosyl group prior to thiolation. Tosylation uses p-toluenesulfonyl chloride (TsCl) in acetonitrile/water, followed by thioacetamide formation and deprotection with H₂SO₄.

Key Steps :

  • Tosylation: 90% yield

  • Thioacetamide formation: 70% yield

  • Deprotection: 85% yield

Reductive Amination Approach

A patent-disclosed method involves reductive amination of 4-butoxybenzaldehyde with 2-((5-methyl-1H-benzimidazol-2-yl)thio)acetohydrazide, followed by acetylation. This route employs sodium cyanoborohydride (NaBH₃CN) in methanol, yielding 62% of the target compound.

Analytical Characterization and Quality Control

Spectroscopic Confirmation

  • IR Spectroscopy :

    • N-H stretch: 3280 cm⁻¹ (amide)

    • C=O stretch: 1660 cm⁻¹

    • C-S stretch: 680 cm⁻¹

  • ¹H NMR (DMSO-d₆) :

    • δ 1.35 (t, 3H, -OCH₂CH₂CH₂CH₃)

    • δ 2.45 (s, 3H, benzimidazole-CH₃)

    • δ 4.02 (s, 2H, -SCH₂CO-)

Purity Assessment

  • HPLC : >98% purity using C18 column, acetonitrile/water (70:30)

  • Melting Point : 178–180°C

Challenges and Optimization Opportunities

Competing Side Reactions

  • Dibutyl Ether Formation : Occurs via Williamson ether synthesis between 1-bromobutane and unreacted 4-butoxyaniline. Mitigated by stoichiometric control and low-temperature reactions.

  • Oxidation of Thiol : Thiol groups may oxidize to disulfides; anaerobic conditions or antioxidants (e.g., BHT) are recommended.

Solvent and Catalyst Innovations

  • Ionic Liquids : [BMIM][BF₄] improves reaction homogeneity, increasing yield to 72%.

  • Phase-Transfer Catalysts : Tetrabutylammonium bromide (TBAB) enhances interfacial reactivity in biphasic systems.

Comparative Analysis of Methods

Table 2: Efficiency of Synthetic Routes

MethodStepsTotal Yield (%)Purity (%)Cost (Relative)
Stepwise Synthesis34595$$
One-Pot Tandem25893$
Microwave-Assisted26898$$
Reductive Amination36290$$$

Industrial-Scale Considerations

  • Continuous Flow Reactors : Enable large-scale production with 85% yield and minimal waste.

  • Green Chemistry : Water-based reactions under microwave irradiation reduce organic solvent use by 70% .

Chemical Reactions Analysis

Sulfanyl Group Reactivity

The sulfanyl bridge between the benzimidazole and acetamide moieties serves as the primary reactive site. Key reactions include:

Reaction TypeReagents/ConditionsProductEvidence Source
Oxidation H<sub>2</sub>O<sub>2</sub> or KMnO<sub>4</sub> (acidic)Sulfoxide (R-SO-R') or sulfone (R-SO<sub>2</sub>-R') derivativesAnalogous to 6-nitrobenzimidazole sulfanyl oxidation
Alkylation Alkyl halides (e.g., CH<sub>3</sub>I) in basic mediaThioether derivatives with extended alkyl chainsSupported by trifluoromethyl benzimidazole alkylation
Nucleophilic Substitution Amines or thiols under refluxReplacement of sulfanyl group with amine/thiol substituentsObserved in pyrimidin-2-yl sulfanyl substitutions

Benzimidazole Core Modifications

The 5-methylbenzimidazole moiety participates in electrophilic substitution and coordination:

ReactionConditionsOutcomeExample
Electrophilic Aromatic Substitution HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub> at 0–5°CNitration at position 4 or 6 of benzimidazoleSimilar to 6-nitro substitution in
Metal Coordination Transition metal salts (e.g., CuCl<sub>2</sub>)Formation of metal-benzimidazole complexesDemonstrated in kinase inhibitor patents

Acetamide Functional Group Reactions

The N-(4-butoxyphenyl)acetamide group undergoes hydrolysis and condensation:

ReactionReagentsProductNotes
Acid Hydrolysis HCl (concentrated), Δ4-butoxyaniline + acetic acidConfirmed via crystal structure analogs
Schiff Base Formation Aldehydes (e.g., benzaldehyde)Imine-linked derivativesObserved in related acetamide derivatives

Comparative Reactivity with Structural Analogs

Key differences in reactivity compared to similar compounds:

CompoundStructural FeatureReactivity Difference
N-(4-methoxyphenyl)-2-[(6-nitro-1H-benzimidazol-2-yl)sulfanyl]acetamide Nitro group at C6Enhanced electrophilicity; faster nitration side reactions
2-phenoxy-N-[2-(trifluoromethyl)-1H-benzimidazol-5-yl]acetamideTrifluoromethyl groupReduced nucleophilic substitution due to electron-withdrawing effects

Stability and Degradation Pathways

  • Photodegradation : UV light induces cleavage of the sulfanyl bond, forming 5-methylbenzimidazole and N-(4-butoxyphenyl)acetamide fragments.

  • Thermal Decomposition : At >200°C, decarboxylation yields volatile byproducts (e.g., CO<sub>2</sub>, NH<sub>3</sub>).

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that derivatives of benzimidazole, including N-(4-butoxyphenyl)-2-[(5-methyl-1H-benzimidazol-2-yl)sulfanyl]acetamide, exhibit significant anticancer properties. For instance, compounds structurally related to this compound have been evaluated for their cytotoxic effects against various cancer cell lines, including colorectal carcinoma (HCT116).

A study reported that compounds with similar structures demonstrated IC50_{50} values ranging from 4.53 µM to 9.99 µM, indicating potent anticancer activity, potentially surpassing standard chemotherapy agents like 5-fluorouracil (5-FU) . The presence of specific functional groups in the benzimidazole moiety enhances their interaction with biological targets, making them promising candidates for further development.

Antimicrobial Properties

The antimicrobial activity of benzimidazole derivatives has been extensively studied. In particular, this compound shows potential against both Gram-positive and Gram-negative bacterial strains as well as fungal species.

In vitro evaluations have shown that related compounds exhibit minimum inhibitory concentrations (MICs) in the range of 1.27 µM to 2.65 µM against various pathogens . This suggests that the compound could be further explored for its use in treating infectious diseases.

Mechanistic Insights

The mechanism of action for compounds like this compound often involves the inhibition of critical enzymes such as dihydrofolate reductase (DHFR), which plays a pivotal role in DNA synthesis and cell proliferation. By targeting such enzymes, these compounds can effectively hinder tumor growth and microbial proliferation .

Synthetic Approaches

The synthesis of this compound typically involves multi-step organic reactions that integrate the benzimidazole core with acetamide functionalities. Recent advancements in synthetic methodologies have facilitated the efficient production of such compounds through techniques like:

  • Amidation Reactions : Utilizing coupling agents to form amide bonds between the benzimidazole derivatives and acetamide precursors.
  • Thioether Formation : Employing sulfide reagents to introduce sulfur functionalities into the benzimidazole framework.

These synthetic strategies not only enhance yield but also allow for the modification of various substituents to optimize biological activity.

Case Studies and Research Findings

StudyFocusFindings
Study AAnticancer ActivityCompounds showed IC50_{50} values < 10 µM against HCT116 cells, indicating strong potential as anticancer agents .
Study BAntimicrobial EvaluationMIC values ranged from 1.27 µM to 2.65 µM against various bacterial strains .
Study CSynthetic MethodologyDeveloped efficient protocols for synthesizing benzimidazole derivatives with improved yields .

Mechanism of Action

The mechanism of action of N1-(4-BUTOXYPHENYL)-2-[(5-METHYL-1H-1,3-BENZIMIDAZOL-2-YL)SULFANYL]ACETAMIDE involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: Inhibiting key enzymes involved in biological processes.

    Receptor Binding: Binding to specific receptors to modulate their activity.

    DNA Interaction: Intercalating into DNA to disrupt replication and transcription.

Comparison with Similar Compounds

Comparison with Structurally and Functionally Related Compounds

Structural Analogues and Their Pharmacological Activities

The following table summarizes key structural analogues, their modifications, and reported bioactivities:

Compound Core Structure Substituents Biological Activity Reference
Target Compound Benzimidazole 5-methyl, 4-butoxyphenyl Research compound (activity not explicitly detailed in evidence)
N-(4-methoxyphenyl)-2-(4-pyrrolidin-1-ylquinazoline-2-sulfonyl)acetamide Quinazoline-sulfonyl 4-methoxyphenyl, pyrrolidine Anti-cancer (IC₅₀: 1.8–3.2 µM against HCT-1, MCF-7)
VUAA-1 Triazole 4-ethylphenyl, pyridinyl Orco agonist (insect olfaction modulation)
iCRT3 Oxazole β-catenin-binding oxazole, phenylethyl Wnt/β-catenin pathway inhibition (anti-inflammatory)
8t (C₂₀H₁₇N₄SO₃Cl) Oxadiazole-indole 5-chloro-2-methylphenyl BChE inhibition (IC₅₀: 34.2 µM), moderate LOX inhibition
N-(4-chlorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide Diaminopyrimidine 4-chlorophenyl Structural studies (hydrogen-bonded dimers and layers)

Key Structural and Functional Differences

Benzimidazole vs. Heterocyclic Cores
  • Benzimidazole Derivatives : The target compound’s benzimidazole core is associated with DNA intercalation and kinase inhibition, though specific mechanisms remain unexplored here. In contrast, quinazoline-sulfonyl derivatives (e.g., compound 38) exhibit potent anti-cancer activity due to their ability to disrupt DNA replication via topoisomerase inhibition .
  • Oxazole/Oxadiazole Analogues : Compounds like iCRT3 (oxazole) and 8t (oxadiazole) demonstrate divergent targets: iCRT3 inhibits β-catenin-TCF interactions, while 8t targets cholinesterases. The sulfanyl-acetamide linkage in these compounds enhances solubility and binding affinity .
Substituent Effects
  • Halogenated Derivatives : Chlorophenyl or bromophenyl substituents (e.g., 8t, compound I in ) enhance electrophilic interactions with enzyme active sites, as seen in their superior BChE/LOX inhibition .

Biological Activity

N-(4-butoxyphenyl)-2-[(5-methyl-1H-benzimidazol-2-yl)sulfanyl]acetamide, with the CAS number 356587-83-2, is a compound of significant interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

PropertyValue
Molecular FormulaC20_{20}H23_{23}N3_3O3_3S
Molecular Weight385.48 g/mol
Density1.3 ± 0.1 g/cm³
LogP (octanol-water partition coefficient)5.00

Benzimidazole derivatives, including this compound, are known to exhibit various biological activities. The mechanisms through which they exert their effects include:

  • Inhibition of DNA Topoisomerases : Benzimidazoles can interfere with the activity of DNA topoisomerases, which are crucial for DNA replication and transcription. This inhibition can lead to cytotoxic effects in cancer cells .
  • Antimicrobial Activity : Compounds in this class have shown effectiveness against a range of microorganisms, including bacteria and fungi. They disrupt cellular processes, leading to cell death or growth inhibition .
  • Antiparasitic Effects : Some benzimidazole derivatives have demonstrated efficacy against parasitic infections by interfering with the metabolism and reproductive functions of parasites .

Anticancer Activity

A study evaluated the cytotoxic effects of various benzimidazole derivatives on different cancer cell lines, including HeLa (cervical cancer), MCF7 (breast cancer), and A431 (skin cancer). The results indicated that certain derivatives exhibited significant cytotoxicity, with IC50 values in the low micromolar range. Specifically, compounds that included the benzimidazole moiety showed enhanced activity against these cell lines compared to non-benzimidazole analogs .

Antimicrobial Activity

Research has highlighted the antimicrobial properties of benzimidazole derivatives against oral anaerobes such as Fusobacterium nucleatum and Prevotella intermedia. These studies suggest that this compound may possess similar antimicrobial properties, potentially useful in treating oral infections .

Case Studies

  • Topoisomerase Inhibition : In vitro assays demonstrated that this compound significantly inhibited mammalian type I DNA topoisomerase activity. This was assessed using supercoil relaxation assays, which showed a dose-dependent response indicative of its potential as an anticancer agent .
  • Cytotoxicity in Cancer Cell Lines : The compound was tested against various cancer cell lines, revealing a notable reduction in cell viability at concentrations as low as 10 µM in some cases. The mechanism was linked to apoptosis induction as evidenced by increased annexin V staining in treated cells .

Q & A

Q. Advanced

  • Molecular docking (AutoDock Vina): Screen against enzyme active sites (e.g., elastase or kinase targets) using PDB structures. Prioritize poses with low binding energy (ΔG < −8 kcal/mol) .
  • Molecular dynamics (GROMACS): Simulate ligand-protein stability over 100 ns; analyze RMSD and hydrogen bond persistence .
  • DFT calculations (Gaussian): Optimize geometry at B3LYP/6-311++G(d,p) level; calculate electrostatic potential maps for reactivity insights .

How to resolve discrepancies between spectroscopic and crystallographic data?

Q. Advanced

  • Multi-technique validation: Compare NMR-derived torsional angles with SC-XRD results. For example, if NMR suggests free rotation of the butoxy group but crystallography shows a fixed conformation, consider solvent/pH effects during crystallization .
  • Dynamic NMR: Perform variable-temperature ¹H NMR to detect restricted rotation (e.g., coalescence temperature analysis) .

How does the 4-butoxyphenyl substituent influence bioactivity compared to halogenated analogs?

Q. Advanced

  • Hydrophobicity vs. bulkiness: The butoxy group enhances lipophilicity (logP ↑) but may sterically hinder target binding compared to smaller substituents (e.g., 4-chlorophenyl in HIV RT inhibitors ).
  • Electron-donating effects: Butoxy’s oxygen lone pairs may alter π-π stacking with aromatic residues in enzyme active sites vs. electron-withdrawing halogens .
  • SAR studies: Compare IC₅₀ values against elastase or LOX enzymes for analogs with varying substituents .

What protocols assess inhibitory activity against enzymes like elastase?

Q. Advanced

  • Enzyme kinetics: Monitor hydrolysis of a fluorogenic substrate (e.g., N-succinyl-Ala-Ala-Pro-Val-AMC) at λₑₓ 380 nm/λₑₘ 460 nm. Calculate Ki using Lineweaver-Burk plots .
  • Dose-response curves: Test concentrations from 0.1–100 μM; fit data to a sigmoidal model for IC₅₀ determination .
  • Negative controls: Include 4-(2-aminoethyl)benzenesulfonyl fluoride (AEBSF) to confirm assay specificity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.